Dobutamine

Description

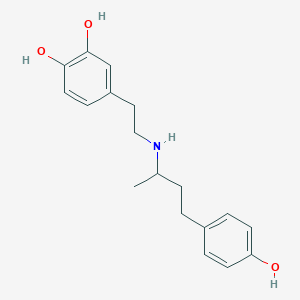

Structure

3D Structure

Propriétés

IUPAC Name |

4-[2-[4-(4-hydroxyphenyl)butan-2-ylamino]ethyl]benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO3/c1-13(2-3-14-4-7-16(20)8-5-14)19-11-10-15-6-9-17(21)18(22)12-15/h4-9,12-13,19-22H,2-3,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRWZLRBJNMZMFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=C(C=C1)O)NCCC2=CC(=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

52663-81-7 (hydrochloride), 74753-15-4 (hydrobromide) | |

| Record name | Dobutamine [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034368042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3022958 | |

| Record name | DL-Dobutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Dobutamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014979 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.37e-02 g/L | |

| Record name | Dobutamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014979 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

34368-04-2 | |

| Record name | Dobutamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34368-04-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dobutamine [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034368042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dobutamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00841 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DL-Dobutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DOBUTAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3S12J47372 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dobutamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014979 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

184-186 | |

| Record name | Dobutamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00841 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

Dobutamine's Interaction with Beta-1 Adrenergic Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the mechanism of action of dobutamine, a synthetic catecholamine, on beta-1 adrenergic receptors. It details the molecular interactions, signaling pathways, and quantitative parameters that define its function as a selective beta-1 agonist. This document also outlines key experimental protocols for studying these interactions and provides visual representations of the underlying biological processes.

Introduction to this compound and Beta-1 Adrenergic Receptors

This compound is a direct-acting inotropic agent used in the short-term treatment of cardiac decompensation arising from organic heart disease or cardiac surgical procedures.[1] Its therapeutic efficacy is primarily attributed to its selective stimulation of beta-1 adrenergic receptors, which are predominantly located on cardiac myocytes.[2][3]

The beta-1 adrenergic receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in the regulation of cardiac function.[2] Activation of this receptor initiates a signaling cascade that ultimately leads to increased heart rate (chronotropy), contractility (inotropy), and conduction velocity (dromotropy).[3]

Mechanism of Action of this compound on Beta-1 Adrenergic Receptors

This compound's mechanism of action can be delineated into a series of sequential molecular events, beginning with its binding to the beta-1 adrenergic receptor and culminating in a physiological response.

Receptor Binding and Activation

This compound is a racemic mixture of two stereoisomers, (+) and (-). The (+) isomer is a potent beta-1 agonist, while the (-) isomer is primarily an alpha-1 agonist.[3] The overall effect of the racemic mixture is a moderately selective beta-1 agonism.[3] this compound binds to the beta-1 adrenergic receptor, inducing a conformational change that activates the receptor.

G-Protein Coupling and Adenylyl Cyclase Activation

Upon activation by this compound, the beta-1 adrenergic receptor couples to a stimulatory G-protein (Gs).[2] This interaction prompts the Gs protein to exchange Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP), leading to the dissociation of its alpha subunit (Gαs). The activated Gαs subunit then stimulates the membrane-bound enzyme adenylyl cyclase.[2][4]

Cyclic AMP (cAMP) Production and Downstream Signaling

Adenylyl cyclase catalyzes the conversion of Adenosine Triphosphate (ATP) to cyclic Adenosine Monophosphate (cAMP).[2][4] This elevation in intracellular cAMP levels serves as a critical second messenger in the signaling cascade.[2]

Protein Kinase A (PKA) Activation and Cellular Effects

The increased concentration of cAMP leads to the activation of Protein Kinase A (PKA).[2][4] PKA, in turn, phosphorylates several key intracellular proteins that regulate cardiac function:[2]

-

L-type Calcium Channels: Phosphorylation of these channels increases calcium influx into the cardiac myocytes, enhancing myocardial contractility.[2]

-

Phospholamban: PKA-mediated phosphorylation of phospholamban relieves its inhibition of the sarcoplasmic reticulum Ca2+-ATPase (SERCA), leading to increased calcium reuptake into the sarcoplasmic reticulum. This accelerates myocardial relaxation (lusitropy).[2]

-

Troponin I: Phosphorylation of troponin I decreases the sensitivity of the myofilaments to calcium, which also contributes to faster relaxation.[2]

Quantitative Analysis of this compound-Beta-1 Receptor Interaction

The interaction of this compound with adrenergic receptors has been quantified through various in vitro assays. The binding affinity is typically expressed as the dissociation constant (Kd) or the inhibition constant (Ki), where a lower value indicates a higher affinity.

| Parameter | Receptor Subtype | Tissue/Cell Source | Radioligand | Value (µM) |

| Binding Affinity (Kd) | Beta-1 | Rat Heart | [3H]dihydroalprenolol | 2.5[1][2][5][6] |

| Beta-1 | Turkey Erythrocyte | [3H]dihydroalprenolol | 2.6[1][2][5][6] | |

| Beta-2 | Frog Heart | [3H]dihydroalprenolol | 14.8[1][2][5][6] | |

| Beta-2 | Rat Lung | [3H]dihydroalprenolol | 25.4[1][2][5][6] | |

| Alpha-1 | Rat Heart | [3H]prazosin | 0.09[1][2][5] | |

| Alpha-2 | Human Platelet | [3H]dihydroergocryptine | 9.3[1][2][5] |

Table 1: Binding affinities of this compound for various adrenergic receptor subtypes.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the interaction of this compound with beta-1 adrenergic receptors.

Radioligand Binding Assay for Beta-1 Adrenergic Receptors

This assay is used to determine the binding affinity of this compound for beta-1 adrenergic receptors through competition with a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of this compound for the beta-1 adrenergic receptor.

Materials:

-

Membrane preparations from a tissue rich in beta-1 adrenergic receptors (e.g., rat heart).[1]

-

Radioligand: [3H]dihydroalprenolol (DHA), a non-selective beta-adrenergic antagonist.[1][2][5][6]

-

Unlabeled this compound.

-

Incubation buffer (e.g., Tris-HCl).

-

Glass fiber filters.

-

Scintillation counter.

Methodology:

-

Membrane Preparation: Homogenize rat heart tissue in a suitable buffer and perform differential centrifugation to isolate the membrane fraction containing the receptors.[1]

-

Incubation: In a series of tubes, incubate the membrane preparation with a fixed concentration of [3H]DHA and varying concentrations of unlabeled this compound.[1] Include tubes with only [3H]DHA (total binding) and tubes with [3H]DHA and a high concentration of a non-radiolabeled antagonist (e.g., propranolol) to determine non-specific binding.

-

Equilibration: Allow the binding reaction to reach equilibrium by incubating at a specific temperature for a defined period (e.g., 60 minutes at 25°C).

-

Separation: Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters.[1]

-

Quantification: Wash the filters with ice-cold buffer to remove unbound radioligand. Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.[1]

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]DHA). Calculate the Ki value using the Cheng-Prusoff equation.[1]

cAMP Accumulation Assay

This functional assay measures the ability of this compound to stimulate the production of cAMP, a downstream effector of beta-1 adrenergic receptor activation.

Objective: To determine the EC50 (half-maximal effective concentration) and Emax (maximum effect) of this compound for cAMP production.

Materials:

-

A cell line expressing beta-1 adrenergic receptors (e.g., neonatal rat cardiomyocytes).[4]

-

Cell culture medium.

-

This compound.

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Lysis buffer.

-

cAMP assay kit (e.g., ELISA, HTRF).

Methodology:

-

Cell Culture: Culture the cells in appropriate plates until they reach the desired confluency.

-

Pre-treatment: Pre-incubate the cells with a PDE inhibitor for a short period to prevent the breakdown of newly synthesized cAMP.

-

Stimulation: Treat the cells with varying concentrations of this compound for a defined time (e.g., 15-30 minutes) at 37°C. Include a control group with no this compound.

-

Cell Lysis: Terminate the stimulation by removing the medium and adding a lysis buffer to release the intracellular cAMP.

-

cAMP Quantification: Measure the concentration of cAMP in the cell lysates using a commercially available cAMP assay kit, following the manufacturer's instructions.

-

Data Analysis: Plot the measured cAMP concentration against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the key molecular pathways and experimental procedures described in this guide.

Caption: this compound-induced beta-1 adrenergic receptor signaling pathway.

Caption: Experimental workflow for a radioligand binding assay.

Caption: Experimental workflow for a cAMP accumulation assay.

References

- 1. benchchem.com [benchchem.com]

- 2. Selectivity of this compound for adrenergic receptor subtypes: in vitro analysis by radioligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluation of cardiac beta 1-adrenergic sensitivity with this compound in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activation of β-Adrenoceptors by this compound May Induce a Higher Expression of Peroxisome Proliferator-Activated Receptors δ (PPARδ) in Neonatal Rat Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selectivity of this compound for Adrenergic Receptor Subtypes: IN VITRO ANALYSIS BY RADIOLIGAND BINDING - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

Dobutamine: A Technical Guide on its Effects on Myocardial Contractility and Cardiac Output

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dobutamine is a synthetic catecholamine and a potent inotropic agent used clinically for short-term inotropic support in patients with decompensated heart failure or cardiogenic shock.[1][2] It is a direct-acting agent that primarily enhances myocardial contractility and stroke volume, leading to an increase in cardiac output.[3] Unlike other catecholamines, its effects are characterized by a strong inotropic (contractility-enhancing) effect with comparatively mild chronotropic (heart rate-increasing), arrhythmogenic, and vascular effects.[4] This guide provides a detailed examination of this compound's mechanism of action, its quantitative effects on key hemodynamic parameters, and the experimental protocols used to evaluate its efficacy.

Mechanism of Action

This compound's pharmacological activity stems from its interaction with adrenergic receptors. It is administered as a racemic mixture of two stereoisomers, (+) and (-), each with a distinct receptor activity profile.

-

(+) Isomer : A potent β1 agonist and a weak β2 agonist. It also acts as a competitive α1 antagonist.[1]

-

(-) Isomer : Primarily an α1 agonist, with weak β1 and β2 agonist effects.[1]

The net effect of the racemic mixture is a potent stimulation of β1-adrenergic receptors in the heart, with weaker β2-agonist and α1-agonist activities.[1] This results in a moderately selective β1-agonist profile (β1 >> β2 > α1).[1] The stimulation of β1 receptors in cardiac myocytes is the primary driver of its inotropic effects.[5]

Signaling Pathway

The binding of this compound to β1-adrenergic receptors on cardiac myocytes initiates a well-defined intracellular signaling cascade.[5] This G-protein coupled receptor (GPCR) activates a stimulatory G protein (Gs), which in turn stimulates the enzyme adenylyl cyclase.[5] Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).[5][6] The subsequent rise in intracellular cAMP levels activates Protein Kinase A (PKA).[1][5]

PKA then phosphorylates several key proteins that regulate cardiac function:

-

L-type Calcium Channels : Phosphorylation increases calcium influx into the myocyte, which is a critical step for enhancing the force of contraction (positive inotropy).[5]

-

Phospholamban : When phosphorylated, its inhibitory effect on the sarcoplasmic reticulum Ca²⁺-ATPase (SERCA2a) pump is removed. This enhances calcium reuptake into the sarcoplasmic reticulum, leading to faster myocardial relaxation (positive lusitropy).[5]

-

Troponin I : Phosphorylation reduces the sensitivity of the contractile apparatus to calcium, which also contributes to accelerated relaxation during diastole.[5]

This cascade ultimately increases the availability of intracellular calcium for the contractile proteins, resulting in a more forceful and efficient myocardial contraction.[6]

Quantitative Hemodynamic Effects

This compound administration leads to a dose-dependent increase in cardiac output, primarily by augmenting stroke volume.[4] At lower doses, the increase in cardiac output is achieved with minimal change in heart rate, while at higher doses, an increased heart rate contributes more significantly.[7] The effect on mean arterial pressure is often minimal, as the increase in cardiac output is counterbalanced by a reflex decrease in systemic vascular resistance.[8]

| Parameter | This compound Dose (µg/kg/min) | Result | Subject Population | Reference |

| Cardiac Output | 2.5 | Significant increase | 12 patients with coronary artery disease | [7] |

| 5.0 | Greater increase than 2.5 µg/kg/min | 12 patients with coronary artery disease | [7] | |

| 10.0 | Further increase from 5.0 µg/kg/min | 12 patients with coronary artery disease | [7] | |

| 40.0 | Increase from 2.41 to 4.35 L/min | Conscious dogs | [9] | |

| Stroke Volume | 2.5 | Increase | 12 patients with coronary artery disease | [7] |

| 5.0 | Further increase | 12 patients with coronary artery disease | [7] | |

| 10.0 | No significant further increase from 5.0 | 12 patients with coronary artery disease | [7] | |

| 40.0 | Increase from 30 to 42 mL | Conscious dogs | [9] | |

| Heart Rate | 2.5 - 5.0 | No significant variation | 12 patients with coronary artery disease | [7] |

| 10.0 | Distinct increase | 12 patients with coronary artery disease | [7] | |

| 40.0 | Increase from 78 to 111 beats/min | Conscious dogs | [9] | |

| Mean Arterial Pressure | 10.0 | No significant change | 12 patients with coronary artery disease | [7] |

| 40.0 | Increase from 92 to 104 mmHg | Conscious dogs | [9] | |

| Systemic Vascular Resistance | 10.0 | Decrease | 12 patients with coronary artery disease | [8] |

| 40.0 | Decrease from 0.042 to 0.028 mmHg/mL/min | Conscious dogs | [9] |

Experimental Protocols

The evaluation of this compound's effects is conducted through various preclinical and clinical experimental protocols.

Preclinical Model: Cardiac Catheterization in Mice

This protocol is used to assess cardiac function under stress and can unmask subclinical cardiac disease.[10]

Methodology:

-

Animal Preparation : The mouse is anesthetized and placed on a thermally regulated plate. Body temperature is monitored via a rectal probe, and oxygen is supplied.[10]

-

Catheterization : A pressure-sensor catheter is introduced into the carotid artery to measure arterial pressure. It is then advanced through the aortic valve into the left ventricle to measure ventricular pressure.[10]

-

Drug Administration : A separate cannula is inserted into the jugular vein for this compound infusion. The drug is administered using a programmed pump that injects increasing doses in a stepwise manner.[10]

-

Data Acquisition : Hemodynamic parameters, including left ventricular systolic and end-diastolic pressures, heart rate, and the maximum rate of pressure rise (+dP/dt) and fall (-dP/dt), are continuously recorded at baseline and throughout the this compound infusion.

-

Analysis : The dose-response relationship between this compound concentration and key cardiac performance indicators is analyzed to determine inotropic and chronotropic sensitivity.

Clinical Protocol: this compound Stress Echocardiography (DSE)

DSE is a non-invasive imaging technique used to assess myocardial viability and detect coronary artery disease.

Methodology:

-

Patient Preparation : Baseline 12-lead ECG and echocardiographic images are obtained.

-

Infusion Protocol : this compound is infused intravenously, starting at a low dose (e.g., 2.5 or 5 µg/kg/min). The dose is increased in stages, typically every 3 to 5 minutes (e.g., to 10, 20, 30, and up to 40 µg/kg/min).[11]

-

Monitoring : Continuous monitoring of ECG, blood pressure, and heart rate is performed throughout the test. Echocardiographic images are acquired at each stage.[11]

-

Termination Criteria : The infusion is stopped upon completion of the protocol, achievement of 85% of the maximum age-predicted heart rate, or the occurrence of specific endpoints such as significant arrhythmias, hypotension, severe chest pain, or new significant wall motion abnormalities.[11]

-

Analysis : Changes in regional wall motion are assessed. An improvement in contractility of a dysfunctional myocardial segment at low doses suggests viability. The development of new wall motion abnormalities at higher doses indicates ischemia.

Integrated Physiological Response

The administration of this compound sets off a chain of physiological events. Its primary action on β1 receptors directly boosts myocardial contractility. This leads to an increased stroke volume and, consequently, a higher cardiac output. The body responds to this increased output with a reflex withdrawal of sympathetic tone to the vasculature, contributing to a decrease in systemic vascular resistance.[8] While β1 stimulation also has a chronotropic effect, it is less pronounced than the inotropic effect, particularly at lower therapeutic doses.[1] The mild α1 and β2 adrenergic effects on the vasculature generally balance each other out, resulting in minimal net changes to blood pressure.[4]

References

- 1. litfl.com [litfl.com]

- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. droracle.ai [droracle.ai]

- 5. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 6. Activation of β-Adrenoceptors by this compound May Induce a Higher Expression of Peroxisome Proliferator-Activated Receptors δ (PPARδ) in Neonatal Rat Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Haemodynamic effects of this compound in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [this compound: mechanisms of action and use in acute cardiovascular pathology] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [PDF] Effects of this compound on left ventricular performance, coronary dynamics, and distribution of cardiac output in conscious dogs. | Semantic Scholar [semanticscholar.org]

- 10. Video: Cardiac Stress Test Induced by this compound and Monitored by Cardiac Catheterization in Mice [jove.com]

- 11. This compound stress echocardiography for the detection of myocardial viability in patients with left ventricular dysfunction taking β blockers: accuracy and optimal dose - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacokinetics and Plasma Half-Life of Dobutamine: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and plasma half-life of dobutamine, a synthetic catecholamine widely used for its inotropic effects in treating acute heart failure and cardiogenic shock. This document synthesizes key data from various studies, details experimental methodologies, and illustrates relevant biological and experimental pathways.

Introduction

This compound is a direct-acting inotropic agent that primarily stimulates β1-adrenergic receptors in the heart, leading to increased myocardial contractility and cardiac output.[1][2] Its clinical efficacy is intrinsically linked to its pharmacokinetic profile, characterized by a rapid onset of action and a very short plasma half-life, necessitating continuous intravenous infusion.[1][3] Understanding the nuances of its absorption, distribution, metabolism, and excretion is critical for optimizing therapeutic outcomes and ensuring patient safety. This compound is administered as a racemic mixture of (+) and (-) enantiomers, each with a distinct pharmacological profile. The (+) isomer is a potent β1 and β2 agonist and an α1 antagonist, while the (-) isomer is an α1 agonist.[4]

Pharmacokinetic Profile of this compound

This compound exhibits linear pharmacokinetics, meaning that steady-state plasma concentrations are directly proportional to the infusion rate.[5] The drug's rapid metabolism by catechol-O-methyltransferase (COMT) and subsequent conjugation are the primary routes of elimination.[1][4]

Data Presentation: Quantitative Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters of this compound from various in vivo studies.

| Parameter | Value | Subject Population | Citation |

| Plasma Half-Life (t½) | ~2 minutes | Humans | [3] |

| 2.37 ± 0.7 min | 7 patients with severe cardiac failure | [5] | |

| 3.06 to 36.1 min (median 10.6 min) | 10 preterm newborns | [6] | |

| Volume of Distribution (Vd) | 0.202 ± 0.084 L/kg | 7 patients with severe cardiac failure | [5] |

| ~0.2 L/kg | General | [4][7] | |

| Total Body Clearance | 2.35 ± 1.01 L/min/m² | 7 patients with severe cardiac failure | [5] |

| 90 ± 38 mL/min/kg | 13 critically ill neonates | [8] | |

| 115 ± 63 ml/kg/min | Healthy children and adolescents | [9] | |

| Onset of Action | 1 to 2 minutes | General | [1][3] |

| Peak Effect (at a given infusion rate) | Up to 10 minutes | General | [1][3] |

Experimental Protocols

The following sections detail the methodologies employed in key studies to determine the pharmacokinetics of this compound.

Study in Patients with Severe Heart Failure

-

Objective: To investigate the pharmacokinetics of this compound in patients with severe cardiac failure.[5]

-

Subjects: Seven patients with severe cardiac failure.[5]

-

Drug Administration: this compound was administered via a constant intravenous infusion at rates of 2.5, 5.0, 7.5, and 10.0 µg/kg/min.[5]

-

Sample Collection: Plasma samples were collected to monitor this compound levels. After the final infusion was terminated, plasma levels were monitored to determine the elimination half-life.[5]

-

Analytical Method: While the specific analytical method is not detailed in the abstract, high-pressure liquid chromatography (HPLC) is a common method for this compound quantification.[10][11]

Study in Critically Ill Neonates

-

Objective: To study the pharmacokinetics and pharmacodynamics of this compound in critically ill neonates.[8]

-

Subjects: Thirteen critically ill neonates requiring inotropic support.[8]

-

Drug Administration: this compound was administered as a constant infusion with increasing doses of 2.5, 5, and 7.5 µg/kg/min.[8]

-

Sample Collection: Blood samples were collected to determine plasma this compound concentrations.[8]

-

Analytical Method: The study likely employed a sensitive analytical method such as HPLC with electrochemical or fluorescence detection to quantify the low concentrations of this compound in neonatal plasma.[10][12]

Study in Preterm Infants

-

Objective: To analyze the pharmacokinetic data of a new this compound formulation in preterm infants.[6]

-

Subjects: Ten preterm newborns with hemodynamic insufficiency within the first 72 hours of birth.[6]

-

Drug Administration: A new neonatal formulation of this compound was administered via infusion.[6]

-

Sample Collection: Blood samples were drawn at the end of the infusion and at random times after the end of the infusion (5 min, 15 min, 45 min, 2 h, and 6 h).[6]

-

Analytical Method: this compound concentration in each sample was measured by ultra-high performance liquid chromatography with electrochemical detection.[6]

Mandatory Visualizations

Signaling Pathway of this compound

The primary mechanism of action of this compound involves the stimulation of β1-adrenergic receptors, leading to a cascade of intracellular events that increase myocardial contractility.[13]

Experimental Workflow for a this compound Pharmacokinetic Study

The following diagram illustrates a typical workflow for a clinical study investigating the pharmacokinetics of this compound.

References

- 1. This compound (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. litfl.com [litfl.com]

- 5. This compound pharmacokinetics in severe heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetic study (phase I-II) of a new this compound formulation in preterm infants immediately after birth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. derangedphysiology.com [derangedphysiology.com]

- 8. This compound pharmacokinetics and cardiovascular responses in critically ill neonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound pharmacokinetics and pharmacodynamics in normal children and adolescents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. High-pressure liquid chromatographic determination of plasma this compound concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. tandfonline.com [tandfonline.com]

- 13. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

Dobutamine's Impact on Systemic Vascular Resistance: A Preclinical In-Depth Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data on dobutamine's effects on systemic vascular resistance (SVR). This compound is a synthetic catecholamine widely used for inotropic support in conditions of cardiac decompensation. Its influence on the vasculature is complex, resulting from a nuanced interplay of its direct receptor interactions and reflex physiological responses. This document synthesizes findings from key preclinical studies, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways to facilitate a deeper understanding for research and development professionals.

Core Mechanism of Action and Impact on SVR

This compound's primary mechanism of action involves the stimulation of adrenergic receptors. It is a racemic mixture of two stereoisomers, with the (+) isomer being a potent β1 and β2 agonist and an α1 antagonist, while the (-) isomer is an α1 agonist. The net effect is a predominant β1-adrenergic agonism, leading to increased myocardial contractility and heart rate.[1][2]

The impact of this compound on SVR is multifactorial and context-dependent:

-

In healthy preclinical models , this compound's potent inotropic effect increases cardiac output. This rise in cardiac output leads to a baroreceptor-mediated reflex withdrawal of sympathetic tone to the vasculature, resulting in a decrease in SVR.[3][4][5] Additionally, the weak β2-adrenergic agonism of this compound contributes to vasodilation.[6][7]

-

In preclinical models of cardiac failure , this compound's ability to increase cardiac output and reduce total peripheral resistance has been demonstrated.[3][4]

-

In preclinical models of septic shock (endotoxemia) , the effects can be more varied. Some studies in sheep with endotoxemia have shown that this compound can cause a decrease in SVR and blood pressure, acting primarily as a vasodilator, sometimes without a significant increase in stroke volume.[3][4][8]

Quantitative Data from Preclinical Studies

The following tables summarize the quantitative effects of this compound on systemic vascular resistance and other key hemodynamic parameters from various preclinical studies.

Table 1: Hemodynamic Effects of this compound in Anesthetized Dogs

| Parameter | This compound Infusion Rate (mcg/kg/min) | Outcome | Reference |

| Systemic Vascular Resistance | 10 - 160 | Decreased | [9] |

| Heart Rate | 10 - 160 | Increased | [9] |

| Cardiac Output | 10 - 160 | Increased | [9] |

| Mean Arterial Pressure | 10 - 160 | Unaffected | [9] |

Table 2: Comparative Hemodynamic Effects of this compound and Dopamine in Anesthetized Dogs

| Drug | Dose (mcg/kg/min) | Systemic Vascular Resistance (SVR) | Mean Arterial Pressure (MAP) | Cardiac Output | Reference |

| This compound | 5 - 160 | Decreased | No significant change | Increased | [10] |

| Dopamine | 5 - 160 | Increased (except for a decrease at 10 mcg/kg/min) | Increased | Increased (plateaued >40 mcg/kg/min) | [10] |

Table 3: Hemodynamic Effects of this compound in Conscious Dogs

| Parameter | This compound Dose (mcg/kg/min) | Result | Reference |

| Calculated Total Peripheral Resistance | 40 | Declined from 0.042±0.005 to 0.028±0.003 mm Hg/ml/min | [11] |

| Mean Arterial Pressure | 40 | Rose from 92±2 to 104±3 mm Hg | [11] |

| Cardiac Output | 40 | Rose from 2.41±0.23 to 4.35±0.28 liter/min | [11] |

| Heart Rate | 40 | Increased from 78±3 to 111±7 beats/min | [11] |

Table 4: Effects of this compound During Normovolemia, Hypovolemia, and Volume Replacement in Isoflurane-Anesthetized Dogs

| Condition | This compound Dose (mcg/kg/min) | Systemic Vascular Resistance (SVR) | Cardiac Index (CI) | Heart Rate (HR) | Blood Pressure (BP) | Reference |

| Various Volume States | 6 (high dose) | Decreased | Increased | Increased | Little change | [12] |

Signaling Pathways

The interaction of this compound with adrenergic receptors initiates intracellular signaling cascades that mediate its cardiovascular effects.

This compound's adrenergic receptor signaling cascade.

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of preclinical findings. Below are synthesized protocols from the cited literature.

General Anesthetized Dog Model for Hemodynamic Assessment

-

Animal Model: Healthy adult mongrel dogs of either sex.

-

Anesthesia: Anesthesia is induced and maintained, for example, with pentobarbital. Animals are intubated and ventilated to maintain normal blood gases.

-

Surgical Instrumentation:

-

A femoral artery is cannulated for the measurement of mean arterial pressure (MAP) and for blood sampling.

-

A catheter is placed in a femoral vein for drug administration.

-

A Swan-Ganz catheter may be advanced into the pulmonary artery via a jugular vein for the measurement of cardiac output (by thermodilution), pulmonary artery pressure, and pulmonary capillary wedge pressure.

-

For more direct flow measurements, electromagnetic or ultrasonic flow probes can be placed around the ascending aorta (for cardiac output) or other arteries of interest (e.g., renal, mesenteric, femoral).[13]

-

-

Hemodynamic Measurements:

-

Heart rate (HR) is derived from the arterial pressure waveform or an electrocardiogram.

-

Cardiac output (CO) is measured by thermodilution or via a flow probe.

-

Systemic vascular resistance (SVR) is calculated using the formula: SVR = (MAP - CVP) / CO, where CVP is central venous pressure.

-

-

This compound Administration:

Conscious Dog Model for Cardiovascular Evaluation

-

Animal Model: Healthy adult dogs.

-

Surgical Instrumentation (Chronic):

-

Under sterile surgical conditions and general anesthesia, animals are instrumented with devices for measuring left ventricular (LV) diameter (sonomicrometry), LV pressure (implantable pressure gauge), and regional blood flow (Doppler or electromagnetic flow probes on coronary, mesenteric, renal, and iliac arteries).[11]

-

Catheters are implanted in the aorta and a peripheral vein for pressure measurement and drug infusion, respectively.

-

-

Experimental Procedure:

-

After a recovery period from surgery, conscious, resting dogs are used for the experiments.

-

Baseline hemodynamic variables are recorded.

-

This compound is infused intravenously at varying doses (e.g., up to 40 mcg/kg/min).[11]

-

All hemodynamic parameters are continuously monitored and recorded.

-

Workflow for assessing this compound's effects in preclinical models.

Logical Relationships of this compound's Effects on SVR

The ultimate effect of this compound on SVR is a balance between its direct vascular effects and the reflex responses to its inotropic actions.

Factors influencing this compound's net effect on SVR.

References

- 1. derangedphysiology.com [derangedphysiology.com]

- 2. litfl.com [litfl.com]

- 3. The spectrum of cardiovascular effects of this compound - from healthy subjects to septic shock patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. The pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. droracle.ai [droracle.ai]

- 8. The Effects of this compound in Septic Shock: An Updated Narrative Review of Clinical and Experimental Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hemodynamic effects of this compound in an intact animal model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cardiorespiratory and metabolic effects of dopamine and this compound infusions in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of this compound on Left Ventricular Performance, Coronary Dynamics, and Distribution of Cardiac Output in Conscious Dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. avmajournals.avma.org [avmajournals.avma.org]

- 13. Comparative systemic and regional hemodynamic effects of dopamine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Dobutamine's racemic mixture and the activity of its enantiomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dobutamine, a synthetic catecholamine, is clinically administered as a racemic mixture of its (+) and (-) enantiomers. While it is widely recognized as a β1-selective adrenergic agonist, this characterization oversimplifies its complex pharmacology. The individual enantiomers possess distinct and often opposing activities at adrenergic receptors, and the overall hemodynamic effect of the racemic mixture is a result of the integration of these separate actions. This guide provides an in-depth analysis of the stereopharmacology of this compound, detailing the receptor binding affinities and functional activities of its enantiomers. It includes a summary of quantitative data, detailed experimental protocols for assessing enantiomeric activity, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction: The Dichotomy of this compound's Enantiomers

This compound is a direct-acting inotropic agent used in the short-term treatment of cardiac decompensation.[1] It is formulated and administered as a racemic mixture of two stereoisomers: (+)-dobutamine and (-)-dobutamine.[2] The common classification of this compound as a selective β1 agonist is a misnomer, as this label does not fully capture the intricate pharmacology of its components.[3] The true activity of this compound lies in the unique combination of the pharmacological profiles of its enantiomers, which exhibit different affinities and efficacies at α- and β-adrenergic receptors.[2][4]

The (+)-enantiomer is a potent β1 and β2 agonist and also acts as a competitive α1-adrenergic antagonist.[2][4] In contrast, the (-)-enantiomer is a potent α1-adrenergic agonist.[2][4] The combination of these activities in the racemic mixture results in a net effect of potent β1 agonism, leading to increased cardiac contractility, with relatively weak effects on heart rate and systemic vascular resistance due to the opposing actions of the enantiomers at α1 and β2 receptors.[2] This guide will dissect the individual contributions of each enantiomer to the overall pharmacological profile of this compound.

Quantitative Pharmacology of this compound Enantiomers

The distinct pharmacological profiles of the this compound enantiomers are quantitatively defined by their binding affinities (Ki) and functional potencies (EC50 or pA2) at various adrenergic receptors. The following tables summarize the key quantitative data from radioligand binding and functional assays.

Table 1: Adrenergic Receptor Binding Affinities (Ki/KD in µM) of this compound Enantiomers

| Compound | α1-Adrenergic Receptor | β1-Adrenergic Receptor | β2-Adrenergic Receptor |

| (+)-Dobutamine | 0.37 (-log Ki = 6.43)[5] | ~2.5[3][6] | ~14.8-25.4[3][6] |

| (-)-Dobutamine | 1.07 (-log Ki = 5.97)[5] | - | - |

| Racemic this compound | 0.09-0.14[3][6] | 2.5-2.6[3][6] | 14.8-25.4[3][6] |

Table 2: Functional Activity of this compound Enantiomers

| Enantiomer | Receptor | Activity | Potency Metric | Value | Tissue/Model |

| (+)-Dobutamine | α1 | Competitive Antagonist | pA2 | 6.67[5] | Rabbit papillary muscle |

| β1 | Agonist | - | ~10x more potent than (-) isomer[2] | Cat papillary muscle | |

| β2 | Agonist | - | 12-16x more potent than (-) isomer[7] | Rat portal vein | |

| (-)-Dobutamine | α1 | Agonist | - | Potent partial agonist[2] | Rat aorta |

| Competitive Antagonist | pA2 | 5.99[5] | Rabbit papillary muscle | ||

| β1 | Agonist | - | Weak agonist[2] | Cat papillary muscle | |

| β2 | Agonist | - | Weak agonist[2] | Cat papillary muscle |

Signaling Pathways of this compound Enantiomers

The cardiovascular effects of this compound's enantiomers are mediated by distinct intracellular signaling cascades following their interaction with adrenergic receptors.

β1-Adrenergic Agonism of (+)-Dobutamine

The primary inotropic effect of racemic this compound is driven by the potent β1 agonism of the (+)-enantiomer in cardiac myocytes.[2] This leads to the activation of the Gs-adenylyl cyclase pathway.

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. litfl.com [litfl.com]

- 3. Selectivity of this compound for Adrenergic Receptor Subtypes: IN VITRO ANALYSIS BY RADIOLIGAND BINDING - PMC [pmc.ncbi.nlm.nih.gov]

- 4. derangedphysiology.com [derangedphysiology.com]

- 5. Enantiomers of this compound increase the force of contraction via beta adrenoceptors, but antagonize competitively the positive inotropic effect mediated by alpha-1 adrenoceptors in the rabbit ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Selectivity of this compound for adrenergic receptor subtypes: in vitro analysis by radioligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of (+/-) this compound and its (+) and (-) enantiomers in the isolated rat portal vein - PubMed [pubmed.ncbi.nlm.nih.gov]

The role of Dobutamine in modulating myocardial oxygen consumption

An In-depth Technical Guide on the Role of Dobutamine in Modulating Myocardial Oxygen Consumption

Abstract

This compound is a synthetic catecholamine and a potent inotropic agent widely utilized in clinical settings for acute heart failure, cardiogenic shock, and cardiac stress testing. Its primary mechanism of action involves the stimulation of β1-adrenergic receptors in the myocardium, leading to enhanced contractility (inotropy) and heart rate (chronotropy). These physiological effects intrinsically increase myocardial oxygen consumption (MVO2). This guide provides a comprehensive technical overview of the multifaceted role of this compound in modulating MVO2. It delves into the underlying molecular signaling pathways, summarizes quantitative data from key studies, details common experimental protocols for its evaluation, and explores the clinical implications of its metabolic effects.

Mechanism of Action: β1-Adrenergic Stimulation

This compound functions as a direct-acting inotropic agent, with its primary activity stemming from the stimulation of β1-adrenoceptors in the heart.[1][2][3] It is administered as a racemic mixture of two stereoisomers, (+) and (-), which have complementary pharmacological effects. The (+) isomer is a potent β1 agonist and an α1-receptor antagonist, while the (-) isomer is an α1 agonist.[4][5] The net effect is a predominant β1 agonism, leading to increased cardiac contractility with relatively mild chronotropic and vasodilatory effects.[1][6]

The stimulation of cardiac β1-adrenergic receptors by this compound initiates a well-defined intracellular signaling cascade:

-

Receptor Binding: this compound binds to the β1-adrenergic receptor, a G-protein coupled receptor (GPCR), on the surface of cardiac myocytes.[2]

-

G-Protein Activation: This binding activates the stimulatory G-protein (Gs), which in turn activates the enzyme adenylyl cyclase.[2]

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[2][4]

-

PKA Activation: The elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).[2][5]

-

Phosphorylation & Calcium Influx: PKA phosphorylates several key proteins, most notably the L-type calcium channels. This phosphorylation increases calcium influx into the myocytes during an action potential.[2][5]

-

Enhanced Contractility: The increased intracellular calcium concentration enhances the interaction between actin and myosin filaments, resulting in a more forceful myocardial contraction.[4][5]

This entire process is energy-dependent, relying on ATP for both the enzymatic reactions and the contractile process itself, thereby directly increasing myocardial oxygen demand.

Quantitative Effects on Myocardial Oxygen Consumption and Hemodynamics

The administration of this compound results in significant, dose-dependent changes in cardiac performance and metabolism. The primary determinants of the increase in MVO2 are augmented heart rate, myocardial contractility, and to a lesser extent, systolic wall tension.

Summary of Hemodynamic and Metabolic Changes

The following tables summarize quantitative data from studies investigating the effects of this compound infusion in various subject groups.

Table 1: Effects of this compound on MVO2 and Myocardial Efficiency in Healthy Volunteers

| Parameter | Baseline (Rest) | This compound Infusion (5-10 µg/kg/min) | Percentage Change | Reference |

|---|---|---|---|---|

| Myocardial O2 Consumption (MVO2) | 96 ± 17 J/min/100g | 233 ± 19 J/min/100g | +143% | [7] |

| Heart Rate | - | - | +53% | [7] |

| Cardiac Output | - | - | +70% | [7] |

| Left Ventricular Ejection Fraction | - | - | +24% | [7] |

| Rate-Pressure Product | - | - | +116% | [7] |

| Myocardial Efficiency | 46 ± 8% | 35 ± 4% | -24% |[7] |

Table 2: Effects of this compound in Patients Post-Myocardial Revascularization

| Parameter | Baseline | This compound Infusion (~5 µg/kg/min) | Percentage Change | Reference |

|---|---|---|---|---|

| Myocardial O2 Consumption (MVO2) | - | - | +29% | [8] |

| Coronary Blood Flow | - | - | +35% | [8] |

| Cardiac Index | - | - | +40% |[8] |

Table 3: Effects of this compound in a Porcine Model of Sepsis

| This compound Dose | Increase in MVO2 | Percentage Increase in MVO2 | Reference |

|---|---|---|---|

| 10 µg/kg/min | 7.0 ± 0.6 mL O2/min | 80 ± 10% | [9] |

| 20 µg/kg/min | 12.0 ± 2.0 mL O2/min | 142 ± 30% |[9] |

These data consistently demonstrate that this compound significantly increases MVO2 across different physiological and pathophysiological states. Notably, while cardiac work and output increase, myocardial efficiency (the ratio of mechanical work to oxygen consumed) may decrease, indicating a disproportionate rise in oxygen consumption relative to the work performed.[7]

Experimental Protocols for Assessing this compound's Effects

The quantification of this compound's impact on MVO2 relies on sophisticated experimental protocols, often involving both animal models and human subjects.

Protocol 1: Positron Emission Tomography (PET) in Humans

This non-invasive technique allows for the direct measurement of myocardial metabolism.

-

Objective: To quantify MVO2 at baseline and during this compound infusion.

-

Subjects: Healthy volunteers or patients with specific cardiac conditions (e.g., dilated cardiomyopathy).[7][10]

-

Methodology:

-

Baseline Imaging: A baseline PET scan is performed following the intravenous injection of a metabolic tracer, typically [1-¹¹C]acetate. The myocardial clearance rate of ¹¹C-acetate is monoexponential and directly correlates with myocardial oxidative metabolism.[7][10]

-

This compound Infusion: this compound is infused intravenously at a graded dose (e.g., starting at 5 µg/kg/min and titrating upwards).[7]

-

Stress Imaging: While the infusion continues, a second PET scan is acquired after another injection of [1-¹¹C]acetate to measure the tracer's clearance rate under stress conditions.

-

Hemodynamic Monitoring: Throughout the procedure, key hemodynamic parameters such as heart rate, blood pressure, and cardiac output (often assessed by echocardiography) are continuously monitored.[7][10]

-

MVO2 Calculation: MVO2 is calculated from the clearance rate of the tracer, allowing for a direct comparison between the resting and this compound-stimulated states.

-

Protocol 2: Isolated Working Heart Model (Rodent)

This ex vivo model allows for the study of cardiac function and metabolism independent of systemic vascular effects.[11]

-

Objective: To compare the effects of this compound and other inotropes on myocardial function and MVO2 under constant loading conditions.

-

Model: Hearts from Sprague-Dawley rats are excised and mounted on a Langendorff or working heart apparatus.[11]

-

Methodology:

-

Cannulation: The aorta and left atrium are cannulated. The heart is placed in "working mode" with fixed left atrial pressure (preload) and aortic pressure (afterload).[11]

-

Perfusion: The heart is perfused with a crystalloid buffer.

-

Baseline Measurement: Baseline cardiac output, contractility (dP/dt_max), heart rate, and MVO2 are recorded. MVO2 is calculated from the difference in oxygen tension between the arterial perfusate and the coronary sinus effluent, multiplied by the coronary flow rate.[12]

-

Drug Administration: this compound is added to the perfusate at clinically relevant concentrations.

-

Data Acquisition: All parameters are measured again during the drug infusion period and compared to the baseline.

-

Factors Influencing this compound's Effect on MVO2

The relationship between this compound administration and the resulting change in MVO2 is not uniform and can be influenced by the underlying clinical condition.

-

Coronary Artery Disease (CAD): In patients with significant CAD, this compound's increase in MVO2 can provoke ischemia in myocardial regions supplied by stenotic arteries.[13] The increased oxygen demand cannot be met by a sufficient increase in blood flow, leading to regional wall motion abnormalities, which is the principle behind this compound stress echocardiography.[14][15]

-

Septic Shock: The response to this compound in septic shock can be heterogeneous and unpredictable.[16][17] While the goal is to increase oxygen delivery to tissues, a significant portion of the increased cardiac output and oxygen consumption may be directed to the myocardium itself.[9] In some septic patients, this compound may not produce the desired inotropic effect and can lead to hypotension and tachycardia without a significant benefit to systemic oxygenation.[17][18]

-

Heart Failure: In patients with dilated cardiomyopathy, this compound increases MVO2, but it can also improve overall cardiac efficiency.[10] This is attributed to its vasodilatory effects, which reduce systemic vascular resistance and mitral regurgitation, thereby decreasing afterload and improving the work-metabolic index.[10]

Conclusion

This compound's primary role as a β1-adrenergic agonist directly translates to a significant increase in myocardial oxygen consumption. This effect is a direct consequence of its powerful inotropic and chronotropic actions, which enhance cardiac performance at a metabolic cost. While beneficial for augmenting cardiac output in states of acute heart failure, this increased oxygen demand can be detrimental in the context of ischemic heart disease. The modulation of MVO2 by this compound is a critical consideration for its clinical application, and its effects are best quantified through rigorous experimental protocols. Understanding the interplay between this compound's hemodynamic benefits and its metabolic cost is essential for optimizing its therapeutic use in diverse patient populations.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 3. walshmedicalmedia.com [walshmedicalmedia.com]

- 4. derangedphysiology.com [derangedphysiology.com]

- 5. litfl.com [litfl.com]

- 6. droracle.ai [droracle.ai]

- 7. Hemodynamic and mechanical determinants of myocardial O2 consumption in normal human heart: effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound and cardiac oxygen balance in patients following myocardial revascularization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Myocardial oxygen consumption during this compound infusion in endotoxemic pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Acute effects of this compound on myocardial oxygen consumption and cardiac efficiency measured using carbon-11 acetate kinetics in patients with dilated cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.physiology.org [journals.physiology.org]

- 12. journals.physiology.org [journals.physiology.org]

- 13. jnm.snmjournals.org [jnm.snmjournals.org]

- 14. Use of this compound stress echocardiography in determination of myocardial viability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. dovepress.com [dovepress.com]

- 16. The spectrum of cardiovascular effects of this compound - from healthy subjects to septic shock patients - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Frontiers | Hemodynamic effects and tolerance of this compound for myocardial dysfunction during septic shock: An observational multicenter prospective echocardiographic study [frontiersin.org]

Beyond the Beta-Block: An In-depth Technical Guide to the Molecular Targets of Dobutamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dobutamine is a synthetic catecholamine renowned for its potent inotropic effects, making it a cornerstone in the short-term management of cardiac decompensation.[1] Its clinical efficacy is primarily attributed to the stimulation of cardiac contractility. While traditionally classified as a selective β1-adrenergic receptor agonist, a deeper exploration of its molecular interactions reveals a more complex pharmacological profile. This technical guide provides a comprehensive analysis of this compound's molecular targets, moving beyond a simplified view to explore the nuances of its interactions with adrenergic receptor subtypes and to investigate potential non-adrenergic targets. A thorough review of available scientific literature indicates that this compound's clinically relevant effects are overwhelmingly mediated through adrenergic receptors. Notably, while some databases have listed the estrogen receptor as a potential target, there is a lack of peer-reviewed scientific evidence to substantiate this claim. This guide will therefore focus on the intricate and well-documented pharmacology of this compound at its established adrenergic targets.

Adrenergic Receptor Interactions: A Complex Profile

This compound's primary mechanism of action involves the direct stimulation of adrenergic receptors. However, its effects are not limited to a single receptor subtype. This compound is administered as a racemic mixture of two stereoisomers, (+) and (-), each possessing distinct affinities and activities at various adrenergic receptors. This stereospecificity is a critical determinant of its overall hemodynamic effects.

Quantitative Analysis of Adrenergic Receptor Binding

The binding affinities of this compound for various adrenergic receptor subtypes have been quantified through radioligand binding assays. These studies reveal a clear selectivity for β1- and α1-adrenergic receptors over their β2 and α2 counterparts.[2][3]

| Receptor Subtype | Tissue Source | Radiolabeled Ligand | This compound K D (μM) | Reference |

| β1-adrenergic | Rat heart | (-)-[³H]dihydroalprenolol | 2.5 | [2][3] |

| Turkey erythrocyte | (-)-[³H]dihydroalprenolol | 2.6 | [2][3] | |

| β2-adrenergic | Frog heart | (-)-[³H]dihydroalprenolol | 14.8 | [2][3] |

| Rat lung | (-)-[³H]dihydroalprenolol | 25.4 | [2][3] | |

| α1-adrenergic | Rat heart | [³H]prazosin | 0.09 | [2][3] |

| Rabbit uterus | [³H]prazosin | 0.14 | [2][3] | |

| α2-adrenergic | Human platelet | [³H]dihydroergocryptine | 9.3 | [2][3] |

| Rabbit uterus | [³H]yohimbine | 5.7 | [2][3] |

Table 1: Binding Affinities of this compound for Adrenergic Receptor Subtypes. K D (dissociation constant) values represent the concentration of this compound required to occupy 50% of the receptors. A lower K D value indicates a higher binding affinity.

Stereoisomer-Specific Activity

The two stereoisomers of this compound exhibit markedly different pharmacological profiles:

-

(+)-Dobutamine: This isomer is a potent β1-adrenergic receptor agonist and also possesses weak β2-agonist activity.[4][5] Crucially, it acts as a competitive α1-adrenergic receptor antagonist.[4]

-

(-)-Dobutamine: In contrast, this isomer is a potent α1-adrenergic receptor agonist.[4]

The combination of these opposing effects in the racemic mixture results in a net pharmacological action characterized by potent inotropy (β1 agonism) with relatively minor changes in heart rate and blood pressure, as the α1-agonist (vasoconstrictive) effects of the (-)-isomer are counteracted by the α1-antagonist and β2-agonist (vasodilatory) effects of the (+)-isomer.[4][5]

Signaling Pathways

The physiological effects of this compound are a direct consequence of the intracellular signaling cascades initiated by its binding to adrenergic receptors.

β1-Adrenergic Receptor Signaling Pathway

The primary inotropic effect of this compound is mediated through the β1-adrenergic receptor signaling pathway in cardiac myocytes.

Caption: β1-Adrenergic Receptor Signaling Cascade.

α1-Adrenergic Receptor Signaling Pathway

The (-)-isomer of this compound activates α1-adrenergic receptors, which are coupled to the phosphoinositide signaling pathway.

Caption: α1-Adrenergic Receptor Signaling Cascade.

Downstream Effects on Other Molecular Pathways

Recent research has indicated that the activation of β1-adrenoceptors by this compound can lead to downstream effects on other molecular pathways. For instance, this compound has been shown to increase the expression of Peroxisome Proliferator-Activated Receptor δ (PPARδ) in neonatal rat cardiomyocytes.[6] This effect is mediated through the canonical β1-adrenoceptor signaling pathway involving cAMP and PKA, and is dependent on an increase in intracellular calcium.[6] This finding suggests that while this compound does not directly bind to PPARδ, its primary action on adrenergic receptors can have broader implications for gene expression and cellular function in the heart.

Experimental Protocols

The characterization of this compound's binding affinity for adrenergic receptors is predominantly achieved through radioligand binding assays.

Radioligand Binding Assay Protocol

Objective: To determine the dissociation constant (K D ) of this compound for a specific adrenergic receptor subtype.

Materials:

-

Tissue homogenates or cell membranes expressing the target receptor.

-

A high-affinity radiolabeled ligand (e.g., [³H]dihydroalprenolol for β-receptors, [³H]prazosin for α1-receptors).

-

Unlabeled this compound in a range of concentrations.

-

Incubation buffer.

-

Glass fiber filters.

-

Scintillation counter.

Caption: Radioligand Binding Assay Workflow.

Procedure:

-

Incubation: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound.

-

Equilibrium: Allow the reaction to reach equilibrium.

-

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the amount of bound radioligand as a function of the concentration of unlabeled this compound to generate a competition curve. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined from this curve. The K D is then calculated using the Cheng-Prusoff equation.

Conclusion

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Selectivity of this compound for Adrenergic Receptor Subtypes: IN VITRO ANALYSIS BY RADIOLIGAND BINDING - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selectivity of this compound for adrenergic receptor subtypes: in vitro analysis by radioligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Alpha and beta adrenergic effects of the stereoisomers of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. litfl.com [litfl.com]

- 6. Activation of β-Adrenoceptors by this compound May Induce a Higher Expression of Peroxisome Proliferator-Activated Receptors δ (PPARδ) in Neonatal Rat Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Dobutamine Stress Echocardiography in Rodent Models of Heart Failure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dobutamine Stress Echocardiography (DSE) is a non-invasive imaging technique that provides a dynamic assessment of cardiac function under pharmacological stress. In preclinical research, DSE is an invaluable tool for unmasking subtle cardiac dysfunction in rodent models of heart failure that may not be apparent under resting conditions. By simulating an increased cardiac workload, DSE allows for the evaluation of contractile reserve, the identification of myocardial ischemia and viability, and the assessment of therapeutic interventions. This compound, a synthetic catecholamine, primarily stimulates β1-adrenergic receptors in the heart, leading to increased heart rate (chronotropy) and contractility (inotropy).[1][2] This document provides detailed protocols for performing DSE in mouse and rat models of heart failure, guidelines for data analysis, and expected outcomes.

Materials and Reagents

-

This compound Hydrochloride: (e.g., Sigma-Aldrich, Cat. No. D0676)

-

Sterile Saline (0.9% NaCl): For dilution of this compound.

-

Sterile Distilled Water: For reconstitution of this compound powder.

-

Anesthetics: Isoflurane or a combination of ketamine/xylazine.

-

Depilatory Cream: For hair removal from the thoracic area.

-

Ultrasound Gel: For acoustic coupling.

-

High-frequency ultrasound system with a linear array transducer (30-50 MHz for mice, 12-15 MHz for rats)

-

Animal handling and monitoring equipment: Heating pad, rectal probe for temperature monitoring, ECG electrodes, respiratory monitoring system.

-

Syringes and needles: For anesthetic and this compound administration.

-

Infusion pump (for intravenous administration)

Experimental Protocols

Two primary methods for this compound administration in rodents are intraperitoneal (I.P.) injection and intravenous (I.V.) infusion. The choice of method depends on the specific experimental goals and available equipment.

Protocol 1: Intraperitoneal (I.P.) this compound Administration in Mice

This protocol is simpler to execute and does not require venous cannulation.

1. This compound Solution Preparation:

-

Stock Solution (10 mg/mL): Reconstitute 10 mg of this compound hydrochloride powder with 1 mL of sterile distilled water.[3] Aliquot and store at -70°C for up to 6 months.[3] Protect from light.

-

Working Solution (0.25 mg/mL): On the day of the experiment, thaw a stock solution aliquot and dilute it with sterile saline. For example, add 50 µL of the 10 mg/mL stock solution to 1950 µL of sterile saline.[3] Keep the working solution at room temperature and protected from light.[3]

2. Animal Preparation:

-

Anesthetize the mouse using isoflurane (1-2% in oxygen) or ketamine/xylazine. Anesthesia depth should be sufficient to immobilize the animal while maintaining a stable heart rate.[1]

-

Place the mouse in a supine position on a heating pad to maintain body temperature at 36-38°C.

-

Remove the thoracic fur using a depilatory cream.

-

Attach ECG electrodes to monitor heart rate.

3. Baseline Echocardiography:

-

Apply a layer of ultrasound gel to the chest.

-

Acquire baseline M-mode, 2D, and Doppler images of the left ventricle from the parasternal long-axis and short-axis views.

-

Ensure optimal image quality for clear endocardial border definition.

4. This compound Administration and Stress Imaging:

-

Administer a single intraperitoneal injection of this compound at a dose of 2.5 mg/kg body weight.[3]

-

Immediately after injection, begin acquiring echocardiographic images continuously or at 1-minute intervals for up to 15 minutes.[3]

-

The peak inotropic and chronotropic response is typically observed within the first few minutes.

Protocol 2: Intravenous (I.V.) this compound Infusion in Rats

This method allows for a more controlled, dose-dependent administration of this compound.

1. This compound Solution Preparation:

-

Infusion Solution: Prepare a this compound solution in 5% dextrose or sterile saline at a concentration suitable for the desired infusion rate and animal weight. A common infusion rate is 10 µg/kg/min.[4]

2. Animal Preparation:

-

Anesthetize the rat (e.g., with isoflurane).

-

Cannulate the tail vein or jugular vein for intravenous infusion.

-

Follow the same steps for positioning, temperature maintenance, hair removal, and ECG monitoring as described for mice.

3. Baseline Echocardiography:

-

Acquire baseline echocardiographic images as described in Protocol 1.

4. This compound Infusion and Stress Imaging:

-

Begin the intravenous infusion of this compound at a starting dose of 5 µg/kg/min.

-

Acquire echocardiographic images continuously.

-

Increase the infusion rate in a stepwise manner (e.g., to 10, 20, 30, and 40 µg/kg/min) at 3-5 minute intervals.[5]

-

A plateau in the echocardiographic measurements is typically reached after about 4 minutes at a constant infusion rate.[2][6]

Data Analysis and Interpretation

-

Image Analysis: Perform offline analysis of the acquired images using appropriate software. For M-mode images, measure the left ventricular internal diameter at end-diastole (LVIDd) and end-systole (LVIDs), as well as the interventricular septum (IVS) and posterior wall (PW) thickness.

-

Calculation of Cardiac Function Parameters: From the M-mode measurements, calculate the following:

-

Fractional Shortening (FS %): [(LVIDd - LVIDs) / LVIDd] x 100

-

Ejection Fraction (EF %): [((LVIDd)^3 - (LVIDs)^3) / (LVIDd)^3] x 100 (using the Teichholz formula, assuming a spherical left ventricle)

-

-

Data Presentation: Summarize the quantitative data in a table, presenting the mean and standard error of the mean (SEM) or standard deviation (SD) for each parameter at baseline and at peak this compound stress.

-

Interpretation:

-

Normal Response: In healthy rodents, this compound administration leads to a significant increase in heart rate, fractional shortening, and ejection fraction, along with a decrease in LVIDs and LVIDd.[2][6]

-

Heart Failure Response: In rodent models of heart failure, the response to this compound may be blunted or absent, indicating a diminished contractile reserve. In some cases, a biphasic response may be observed, where low-dose this compound improves function, but high doses lead to a deterioration, which can be indicative of myocardial ischemia.

-

Data Presentation

Table 1: Representative this compound Stress Echocardiography Data in Rodent Models

| Model | Parameter | Baseline | This compound Stress | Reference |

| Healthy Wistar Rat | Heart Rate (bpm) | 350 ± 20 | 450 ± 25 | [3] |

| LVEDD (mm) | 7.8 ± 0.2 | 7.0 ± 0.3 | [3] | |

| LVESD (mm) | 5.0 ± 0.2 | 3.5 ± 0.3 | [3] | |

| Ejection Fraction (%) | 65 ± 3 | 89 ± 2 | [3] | |

| Mouse Myocardial Infarction | Ejection Fraction (%) | ~29 | No significant increase | [7] |

| LV Ejection Rate (µL/ms) | 0.17 ± 0.02 | No significant increase | [8] | |

| LV Filling Rate (µL/ms) | 0.28 ± 0.03 | No significant increase | [8] | |

| Healthy C57BL/6 Mouse | LVEDV (µL) | 48.9 ± 3.4 | 36.2 ± 2.9 | [7] |

| LVESV (µL) | 20.6 ± 2.5 | 7.3 ± 1.1 | [7] | |

| Ejection Fraction (%) | 58.0 ± 2.4 | 80.0 ± 2.1 | [7] |

Note: The values presented are illustrative and may vary depending on the specific rodent strain, age, anesthetic regimen, and heart failure model.

Mandatory Visualizations

Signaling Pathway

Caption: this compound-induced β1-adrenergic signaling pathway in cardiomyocytes.

Experimental Workflow

Caption: Experimental workflow for this compound stress echocardiography in rodents.

References

- 1. Application of Animal Models in Diabetic Cardiomyopathy [e-dmj.org]

- 2. This compound stress echocardiography for assessment of myocardial viability and ischemia in acute myocardial infarction treated with thrombolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Characterisation of rodent this compound echocardiography for preclinical safety pharmacology assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound Stress Echocardiography for Assessment of Systolic Function in Dogs with Experimentally Induced Mitral Regurgitation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound stress echocardiography in healthy adult male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. ahajournals.org [ahajournals.org]

Application Notes and Protocols for Determining Dobutamine Dosage in In Vitro Cardiomyocyte Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dobutamine is a synthetic catecholamine and a potent inotrope that primarily acts as a β1-adrenergic receptor agonist.[1][2] It is widely used in clinical settings to treat acute heart failure and cardiogenic shock. In the realm of in vitro research, this compound serves as a critical tool for studying cardiomyocyte physiology, pathophysiology, and for screening potential cardiotonic and cardiotoxic compounds.[3][4] These application notes provide a comprehensive guide to utilizing this compound in in vitro cardiomyocyte studies, with a focus on determining appropriate dosages to elicit specific cellular responses.

This compound's mechanism of action involves binding to β1-adrenergic receptors on cardiomyocytes, which activates a Gs protein-coupled signaling cascade.[2] This leads to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA).[1][2] PKA then phosphorylates various intracellular targets, including L-type calcium channels, leading to increased calcium influx and enhanced contractility.[1][2]

This document outlines detailed protocols for assessing this compound's effects on cardiomyocyte contractility, calcium signaling, and gene expression, supplemented with quantitative data and visual diagrams to facilitate experimental design and execution.

Data Presentation: Quantitative Effects of this compound on Cardiomyocytes

The following tables summarize the dose-dependent effects of this compound on various cardiomyocyte parameters as reported in the scientific literature. These values can serve as a starting point for designing dose-response experiments in your specific cardiomyocyte model.

Table 1: this compound's Effect on Cardiomyocyte Contractility

| Cardiomyocyte Type | Parameter | This compound Concentration | Observed Effect | EC50 | Reference |